N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple stepsCommon reagents used in these steps include sulfonyl chlorides, pyrimidine derivatives, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the piperidine ring or the pyrimidine moiety.
Reduction: This reaction can reduce the sulfonyl group to a sulfide or thiol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .
Scientific Research Applications
N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving sulfonyl and pyrimidine groups.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the pyrimidine moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, sulfonyl-containing molecules, and pyrimidine-based compounds. Examples include:
- N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide
- 1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-furylmethyl)piperidine-4-carboxamide .
Uniqueness
N-cyclooctyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Properties
Molecular Formula |
C19H30N4O5S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-cyclooctyl-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H30N4O5S/c1-13-16(18(25)22-19(26)20-13)29(27,28)23-11-9-14(10-12-23)17(24)21-15-7-5-3-2-4-6-8-15/h14-15H,2-12H2,1H3,(H,21,24)(H2,20,22,25,26) |
InChI Key |
MKMOGZLJTJTUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
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